molecular formula C24H20N2O4S2 B15286500 R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2

R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2

Cat. No.: B15286500
M. Wt: 464.6 g/mol
InChI Key: YWCLDDLVLSQGSZ-UHFFFAOYSA-N
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Description

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- is a synthetic derivative of D-tryptophan This compound is notable for its unique structure, which includes a thienylsulfonyl group and a 4-methylphenyl ethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-D-tryptophan: Another derivative of D-tryptophan with different functional groups.

    N-Acetyl-D-tryptophan: A derivative with an acetyl group instead of a sulfonyl group.

    D-tryptophan methyl ester: A simpler ester derivative of D-tryptophan.

Uniqueness

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- is unique due to its combination of a thienylsulfonyl group and a 4-methylphenyl ethynyl moiety. This unique structure imparts specific biochemical properties, such as enzyme inhibition and potential therapeutic effects, distinguishing it from other D-tryptophan derivatives.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCLDDLVLSQGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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